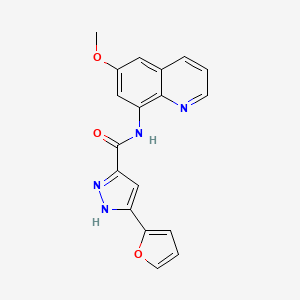

3-(furan-2-yl)-N-(6-methoxyquinolin-8-yl)-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(furan-2-yl)-N-(6-methoxyquinolin-8-yl)-1H-pyrazole-5-carboxamide, also known as FQMNP, is a compound with the molecular formula C18H14N4O3 . It has a molecular weight of 334.3 g/mol . The IUPAC name for this compound is 5-(furan-2-yl)-N-(6-methoxyquinolin-8-yl)-1H-pyrazole-3-carboxamide .

Molecular Structure Analysis

The compound has a complex structure that includes a furan ring, a quinoline ring, and a pyrazole ring . The InChI string, which provides a detailed description of the molecular structure, isInChI=1S/C18H14N4O3/c1-24-12-8-11-4-2-6-19-17 (11)14 (9-12)20-18 (23)15-10-13 (21-22-15)16-5-3-7-25-16/h2-10H,1H3, (H,20,23) (H,21,22) . Physical And Chemical Properties Analysis

The compound has several notable physical and chemical properties. It has a molecular weight of 334.3 g/mol and a topological polar surface area of 93 Ų . It has 2 hydrogen bond donors, 5 hydrogen bond acceptors, and 4 rotatable bonds . The compound’s XLogP3-AA value, which predicts its lipophilicity, is 2.4 .Scientific Research Applications

- FMQ has demonstrated promising anticancer activity in preclinical studies. Researchers have explored its effects on tumor cell growth inhibition, apoptosis induction, and cell cycle arrest. Mechanistically, FMQ may interfere with key signaling pathways involved in cancer progression .

- FMQ exhibits anti-inflammatory effects by modulating immune responses. It suppresses pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and colitis .

- Studies suggest that FMQ protects neurons from oxidative stress and neuroinflammation. Its ability to enhance antioxidant defenses and mitigate neuronal damage makes it relevant for neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

- FMQ displays antimicrobial properties against bacteria, fungi, and parasites. Researchers have investigated its potential as an alternative to existing antimicrobial agents, especially in cases of drug-resistant pathogens .

- FMQ impacts sphingolipid biosynthesis by inhibiting specific cytochrome P450 enzymes. This modulation is crucial for plant defense mechanisms and herbivore resistance. Understanding FMQ’s role in this context provides insights into chemical defenses in plants .

- FMQ’s unique structure serves as a scaffold for designing novel compounds. Medicinal chemists explore its derivatives to create targeted drugs for various therapeutic areas, including cancer, inflammation, and infectious diseases .

Anticancer Potential

Anti-Inflammatory Properties

Neuroprotection

Antimicrobial Activity

Sphingolipid Metabolism Modulation

Drug Development Scaffold

properties

IUPAC Name |

5-(furan-2-yl)-N-(6-methoxyquinolin-8-yl)-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O3/c1-24-12-8-11-4-2-6-19-17(11)14(9-12)20-18(23)15-10-13(21-22-15)16-5-3-7-25-16/h2-10H,1H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIGCXISVWPZDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NC(=O)C3=NNC(=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furan-2-yl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2678575.png)

![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2678576.png)

![N-benzyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2678580.png)

![2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B2678590.png)

![[1,2,4]Triazolo[1,5-a]pyrazin-8-amine](/img/structure/B2678596.png)